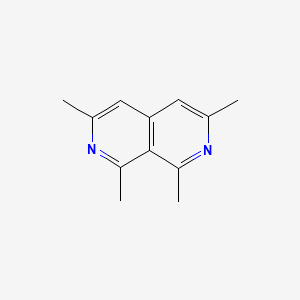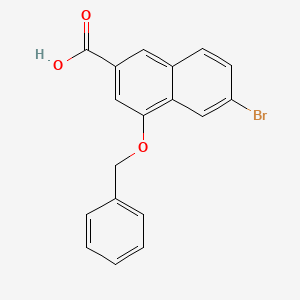
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 6th position and a phenylmethoxy group at the 4th position on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, ethers.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- involves its interaction with molecular targets through various pathways. The bromine atom and phenylmethoxy group contribute to its reactivity and binding affinity with different substrates. The compound can act as an electrophile or nucleophile depending on the reaction conditions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 7-bromo-3-(phenylmethoxy)-: Similar structure but with bromine and phenylmethoxy groups at different positions.
6-Bromo-2-naphthoic acid: Lacks the phenylmethoxy group, making it less versatile in certain reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is unique due to the specific positioning of the bromine and phenylmethoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H13BrO3 |
|---|---|
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
6-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13BrO3/c19-15-7-6-13-8-14(18(20)21)9-17(16(13)10-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
AUHWEWKHNPKENN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


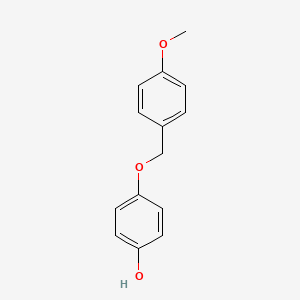
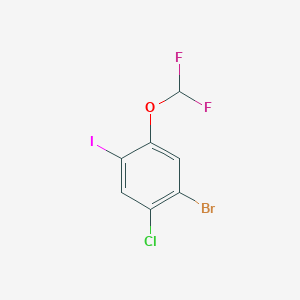
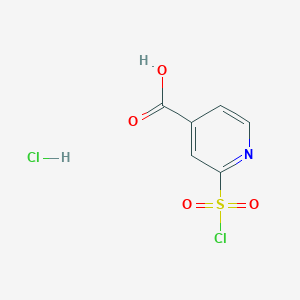
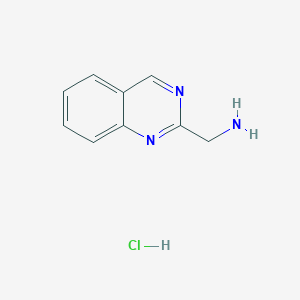
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
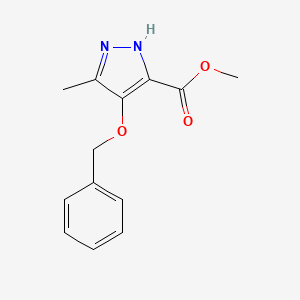
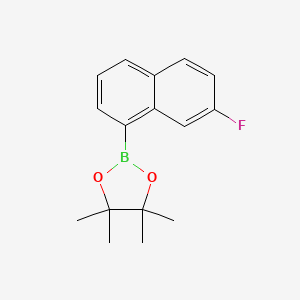
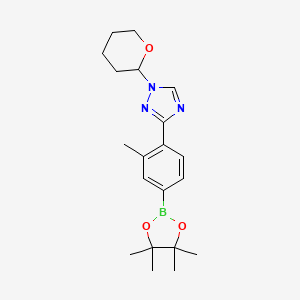
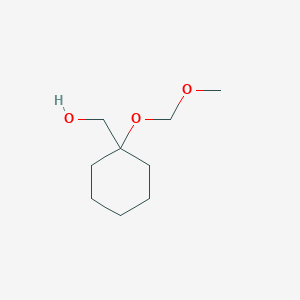
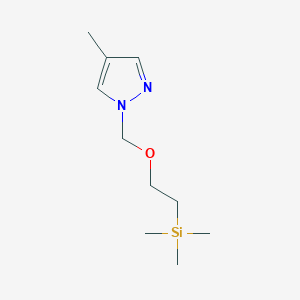
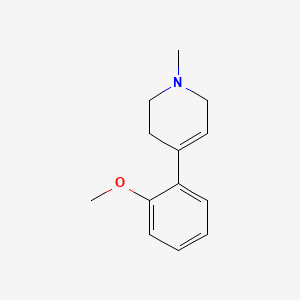
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
